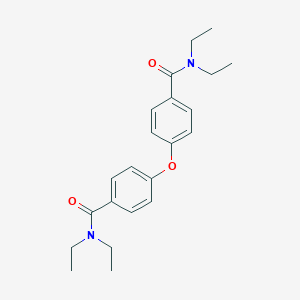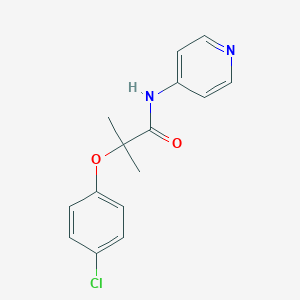
6-iodo-N-(propan-2-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-N-(propan-2-yl)quinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(propan-2-yl)quinazolin-4-amine typically involves the iodination of N-propan-2-ylquinazolin-4-amine. This can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to increase the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-N-(propan-2-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction may yield reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
6-iodo-N-(propan-2-yl)quinazolin-4-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-iodo-N-(propan-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
6-iodo-N-(propan-2-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Lapatinib: An anti-cancer drug used for the treatment of breast cancer.
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer drug used for the treatment of non-small cell lung cancer.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound is unique due to its specific iodine substitution, which may confer distinct biological properties.
Propiedades
Número CAS |
455888-82-1 |
|---|---|
Fórmula molecular |
C11H12IN3 |
Peso molecular |
313.14g/mol |
Nombre IUPAC |
6-iodo-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C11H12IN3/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
BFXJDDGFWOLPBZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
SMILES canónico |
CC(C)NC1=NC=NC2=C1C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


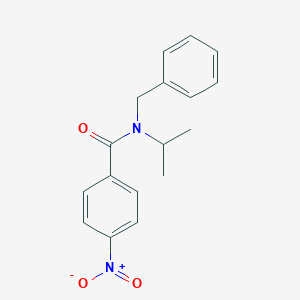
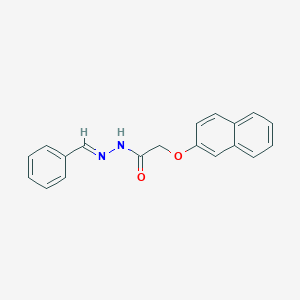
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B362852.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)

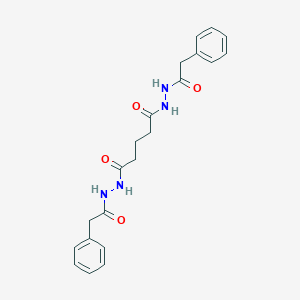
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B362866.png)
![7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362869.png)
![3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B362870.png)
![7-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362871.png)
![Methyl 4-{[(4-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B362873.png)
